2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide
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Overview
Description
2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide is an organic compound that contains bromine, nitrogen, phosphorus, and oxygen atoms It is a derivative of acetamide and is characterized by the presence of a bromo group and a phosphonatooxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide typically involves the reaction of bromoacetamide with a phosphonatooxyethyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of dehalogenated products or corresponding amines.
Scientific Research Applications
2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromophenyl)acetamide
- Propanoic acid, 2-bromo-2-methyl-, ethyl ester
- 2-(2-bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
Uniqueness
2-bromo-N-[2-(phosphonatooxy)ethyl]acetamide is unique due to the presence of both a bromo group and a phosphonatooxyethyl group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H7BrNO5P-2 |
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Molecular Weight |
259.98 g/mol |
IUPAC Name |
2-[(2-bromoacetyl)amino]ethyl phosphate |
InChI |
InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10)/p-2 |
InChI Key |
MUORYJVNLAHVKL-UHFFFAOYSA-L |
Canonical SMILES |
C(COP(=O)([O-])[O-])NC(=O)CBr |
Origin of Product |
United States |
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